2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
The compound “2,6-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the benzene ring and the carboxamide group can lead to various types of reactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been involved in the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating its utility in the field of organic chemistry. For instance, its derivatives have been prepared through Michael addition reactions and further reacted to form various heterocyclic derivatives, highlighting its role in synthesizing complex organic structures (Abdallah, Hassaneen, & Abdelhadi, 2009).
Development of PET Radiotracers
In pharmaceutical research, derivatives of this compound have been explored as high-affinity σ2 receptor ligands, indicating their potential in tumor diagnosis and as tools for the development of PET radiotracers. These applications are critical for advancing diagnostic techniques in oncology, particularly in identifying and characterizing tumors (Abate et al., 2011).
Ligand Binding Studies
This compound has also been studied for its binding to sigma-2 receptors, with implications for understanding receptor interactions and designing receptor-targeted therapies. Such studies are crucial for developing new therapeutic agents that target specific receptors in pathological conditions (Xu et al., 2005).
Chemical Synthesis Techniques
Additionally, research involving the compound has contributed to advancements in chemical synthesis techniques, such as Pummerer-type cyclization. These studies not only provide insights into the compound's reactivity but also open up new pathways for synthesizing related heterocyclic compounds, further broadening its applications in synthetic organic chemistry (Saitoh et al., 2001).
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-12-23-16-10-9-15(13-14(16)8-11-19(23)24)22-21(25)20-17(26-2)6-5-7-18(20)27-3/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFVAQCSMAMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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